molecular formula C12H12N4O5 B14000520 5-(Aziridin-1-yl)-2,4-dinitro-N-(prop-2-en-1-yl)benzamide CAS No. 35425-47-9

5-(Aziridin-1-yl)-2,4-dinitro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B14000520
CAS No.: 35425-47-9
M. Wt: 292.25 g/mol
InChI Key: KLVAIKQZHOZXNU-UHFFFAOYSA-N
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Description

BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL-: is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to as Tretazicar or CB-1954 . It is recognized for its potential as an anticancer prodrug, which becomes active upon enzymatic reduction.

Chemical Reactions Analysis

Types of Reactions: BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through enzymatic reduction. The enzyme NAD(P)H:quinone oxidoreductase (NQO1) reduces BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- to a cytotoxic derivative that forms DNA-DNA interstrand crosslinks, leading to cell death . This mechanism is particularly effective in targeting cancer cells, making it a valuable compound in cancer research.

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities, BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- is unique due to its specific substitution pattern and its potent anticancer properties. The presence of the aziridine group and the dinitrobenzamide moiety contribute to its effectiveness as a prodrug, distinguishing it from other similar compounds.

Properties

CAS No.

35425-47-9

Molecular Formula

C12H12N4O5

Molecular Weight

292.25 g/mol

IUPAC Name

5-(aziridin-1-yl)-2,4-dinitro-N-prop-2-enylbenzamide

InChI

InChI=1S/C12H12N4O5/c1-2-3-13-12(17)8-6-10(14-4-5-14)11(16(20)21)7-9(8)15(18)19/h2,6-7H,1,3-5H2,(H,13,17)

InChI Key

KLVAIKQZHOZXNU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CC2

Origin of Product

United States

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